Physical and chemical properties of Methyl 4-(1H-indol-2-yl)benzoate
Physical and chemical properties of Methyl 4-(1H-indol-2-yl)benzoate
An In-Depth Technical Guide to Methyl 4-(1H-indol-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 4-(1H-indol-2-yl)benzoate is a heterocyclic organic compound featuring a core indole scaffold linked at the 2-position to a methyl benzoate moiety. This structure belongs to the 2-arylindole class, a group recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The indole nucleus is a cornerstone in the architecture of numerous natural products, pharmaceuticals, and functional materials.[2][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characteristics, and chemical reactivity of Methyl 4-(1H-indol-2-yl)benzoate. It serves as a technical resource for researchers leveraging this and similar scaffolds in drug discovery and materials science, offering both foundational data and field-proven insights into its application.
Nomenclature and Structural Identification
While comprehensive experimental data for this exact molecule is not consolidated in a single public source, its identity is unambiguously defined by its structure. This guide synthesizes information from established chemical principles and data from closely related analogs.
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IUPAC Name: Methyl 4-(1H-indol-2-yl)benzoate
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Molecular Formula: C₁₆H₁₃NO₂
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Canonical SMILES: COC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2
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InChI Key: (Predicted) YHQRMIMRSPJYEG-UHFFFAOYSA-N
Structure:
(A representative image would be placed here)Physicochemical Properties
The following table summarizes the calculated and estimated physicochemical properties. Experimental values should be determined for confirmation.
| Property | Value | Source/Method |
| Molecular Weight | 251.28 g/mol | Calculated |
| CAS Number | Not assigned or readily available. Similar structures exist. | N/A |
| Appearance | Predicted: White to off-white or pale yellow solid. | Based on analogs like 2-phenylindole.[4] |
| Melting Point | Not reported. Estimated to be in the range of 150-200 °C. | Based on related 2-arylindoles. |
| Boiling Point | Not reported. Expected to be >300 °C at atmospheric pressure. | Estimation |
| Solubility | Poorly soluble in water. Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate, Methanol). | General chemical principles |
| logP (o/w) | ~3.5-4.0 | Predicted |
Synthesis and Mechanistic Insight: The Larock Indole Synthesis
The construction of the 2-arylindole scaffold can be efficiently achieved through several modern synthetic methodologies. The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation that directly forms the indole ring from an ortho-haloaniline and a disubstituted alkyne.[5][6][7] This method is chosen for its versatility, relatively mild conditions, and broad substrate scope.[8]
Proposed Synthetic Protocol: Larock Annulation
This protocol describes the synthesis of Methyl 4-(1H-indol-2-yl)benzoate from 2-iodoaniline and methyl 4-ethynylbenzoate.
Step-by-Step Methodology:
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Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (Palladium(II) acetate, 2-5 mol%), a suitable ligand (e.g., PPh₃, 4-10 mol%), and a base such as K₂CO₃ (Potassium carbonate, 2.5 equivalents).
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Reagent Addition: Add 2-iodoaniline (1.0 equivalent) and methyl 4-ethynylbenzoate (1.2 equivalents) to the flask.
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Solvent and Additives: Add a suitable anhydrous solvent, such as DMF (N,N-Dimethylformamide) or Dioxane. Add LiCl (1.0 equivalent), which is often crucial for the reaction's efficiency by facilitating the reductive elimination step.[6]
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Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
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Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Dilute with ethyl acetate and wash with water, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
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Causality and Mechanistic Rationale
The choice of reagents is critical for success. Palladium(II) acetate serves as the catalyst precursor, which is reduced in situ to the active Pd(0) species. The reaction proceeds through a catalytic cycle involving:
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Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of 2-iodoaniline.
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Alkyne Insertion: The alkyne coordinates to the palladium complex and undergoes migratory insertion.
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Intramolecular Annulation: The nitrogen atom of the aniline attacks the newly formed vinyl-palladium species, forming a six-membered palladacycle.
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Reductive Elimination: This final step regenerates the Pd(0) catalyst and forms the indole C2-C3 bond, yielding the final product.
The base (K₂CO₃) is essential for neutralizing the acid generated during the cycle and facilitating the cyclization step. The ligand (PPh₃) stabilizes the palladium catalyst, preventing its decomposition and modulating its reactivity.
Workflow Visualization
Caption: Workflow for the Larock Indole Synthesis.
Spectral Characterization (Predicted)
For unambiguous identification, NMR and Mass Spectrometry are essential. The following are predicted spectral data based on the analysis of 2-phenylindole and related structures.[4][9][10]
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¹H NMR (400 MHz, CDCl₃):
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δ ~8.5-9.0 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the indole ring. Its chemical shift can be highly dependent on solvent and concentration.
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δ ~8.10 ppm (d, J ≈ 8.4 Hz, 2H): Aromatic protons on the benzoate ring ortho to the ester group.
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δ ~7.75 ppm (d, J ≈ 8.4 Hz, 2H): Aromatic protons on the benzoate ring meta to the ester group.
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δ ~7.65 ppm (d, J ≈ 7.8 Hz, 1H): Aromatic proton at the C7 position of the indole ring.
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δ ~7.40 ppm (d, J ≈ 8.1 Hz, 1H): Aromatic proton at the C4 position of the indole ring.
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δ ~7.10-7.20 ppm (m, 2H): Overlapping signals for the aromatic protons at the C5 and C6 positions of the indole ring.
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δ ~6.80 ppm (s, 1H): Proton at the C3 position of the indole ring.
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δ 3.95 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃).
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¹³C NMR (100 MHz, CDCl₃):
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δ ~167.0 ppm: Carbonyl carbon of the ester.
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δ ~137-140 ppm: Quaternary carbons (Indole C2, Benzoate C1).
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δ ~120-135 ppm: Aromatic CH carbons of both rings.
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δ ~111.0 ppm: Indole C7.
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δ ~101.0 ppm: Indole C3.
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δ ~52.5 ppm: Methyl carbon of the ester.
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Mass Spectrometry (ESI-MS):
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[M+H]⁺: Calculated for C₁₆H₁₄NO₂⁺: 252.10.
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[M+Na]⁺: Calculated for C₁₆H₁₃NNaO₂⁺: 274.08.
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Chemical Reactivity and Stability
The reactivity of Methyl 4-(1H-indol-2-yl)benzoate is governed by its three primary functional components: the electron-rich indole nucleus, the ester group, and the connecting aromatic rings.[11][12]
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Indole N-H Reactivity: The indole nitrogen is weakly acidic (pKa ≈ 17) and can be deprotonated by strong bases (e.g., NaH, BuLi) to form an indolyl anion. This anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation at the N1 position.[13]
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Electrophilic Substitution: The indole ring is highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and is the primary site of reaction for electrophiles (e.g., in Vilsmeier-Haack or Mannich reactions).[13][14] If the N1 and C3 positions are blocked, substitution can occur on the benzene portion of the indole core.
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Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. This provides a handle for further functionalization, such as amide coupling.
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Cross-Coupling Reactions: The C-H bonds of the indole ring, particularly at C3, and the benzene ring can be activated for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity.[15][16][17]
Reaction Pathway: N-Alkylation
Caption: General pathway for N-alkylation of the indole core.
Applications in Research and Drug Development
The 2-arylindole scaffold is of significant interest to the pharmaceutical industry. Its structural rigidity and electronic properties make it an ideal framework for designing inhibitors, agonists, or antagonists for various biological targets.
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Anticancer Agents: Numerous 2-arylindole derivatives have demonstrated potent anticancer activity by targeting mechanisms such as tubulin polymerization, protein kinases, and apoptosis induction.[1][3][18] The ability to functionalize both the indole and the appended aryl ring allows for fine-tuning of activity and selectivity.
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Antimicrobial and Antifungal Activity: The indole nucleus is present in many natural antimicrobial compounds. Synthetic derivatives are actively being explored as novel antibacterial and antifungal agents.[1]
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CNS and Receptor Modulation: The structural similarity of the indole core to neurotransmitters like serotonin makes it a valuable template for developing drugs targeting central nervous system (CNS) receptors.
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Material Science: The conjugated π-system of 2-arylindoles gives them interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors.
Safety, Handling, and Storage
Specific toxicology data for Methyl 4-(1H-indol-2-yl)benzoate is not available. Standard laboratory precautions for handling novel organic compounds should be strictly followed.
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
-
Gil, L. H. V. G., et al. (2012). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. Current Medicinal Chemistry, 19(28), 4828-4837. Available at: [Link]
-
Iida, H., et al. (1985). [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application]. Yakugaku Zasshi, 105(10), 913-930. Available at: [Link]
-
Lal, S., & Snape, T. J. (2012). 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity. Bentham Science Publishers. Available at: [Link]
-
Martin, D. B., & Vanderwal, C. D. (2014). Development of a Suzuki cross-coupling reaction between 2-azidoarylboronic pinacolate esters and vinyl triflates to enable the synthesis of[11]-fused indole heterocycles. The Journal of Organic Chemistry, 79(6), 2781-2791. Available at: [Link]
-
Grokipedia. (n.d.). Larock indole synthesis. Available at: [Link]
-
Özdemir, I., et al. (2011). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 1(8), 1537-1542. Available at: [Link]
-
Wikipedia. (n.d.). Indole. Available at: [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]
-
Wikipedia. (n.d.). Larock indole synthesis. Available at: [Link]
-
Zhang, J., et al. (2011). Umpolung Reactivity of Indole through Gold Catalysis. Angewandte Chemie International Edition, 50(36), 8433-8437. Available at: [Link]
-
SynArchive. (n.d.). Larock Indole Synthesis. Available at: [Link]
-
Martin, D. B., & Vanderwal, C. D. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[11]-Fused Indole Heterocycles. National Institutes of Health. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylindole. PubChem Compound Database. Available at: [Link]
-
Roth, G. N., et al. (2010). Activity of 2-aryl-2-(3-indolyl)acetohydroxamates against drug-resistant cancer cells. Journal of Medicinal Chemistry, 53(22), 8207-8218. Available at: [Link]
-
Scribd. (n.d.). Synthesis of Indoles Through Larock Annulation: Recent Advances. Available at: [Link]
-
Li, X., et al. (2010). Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Homer, J. A., & Sperry, J. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters, 25(1), 13-17. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of anticoccidial agents: 2,3-diarylindoles. Available at: [Link]
-
ResearchGate. (n.d.). Representative examples of pharmacologically active 2-arylindoles and... Available at: [Link]
-
SpectraBase. (n.d.). 2-Phenylindole. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). methyl 4-((3-formyl-1H-indol-1-yl)methyl)benzoate. PubChem Compound Database. Available at: [Link]
-
Zhang, X., et al. (2012). Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). methyl 4-(5-nitroso-1H-indol-2-yl)benzoate. PubChem Compound Database. Available at: [Link]
-
YouTube. (2020, July 11). Suzuki Coupling. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). methyl 4-(2-methyl-1H-indol-3-yl)benzoate. PubChem Compound Database. Available at: [Link]
-
Sreedharan, N., & Namboothiri, I. N. N. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Asian Journal of Chemistry, 29(12), 2773-2775. Available at: [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
Sources
- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. scribd.com [scribd.com]
- 9. 2-Phenylindole(948-65-2) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bhu.ac.in [bhu.ac.in]
- 13. Indole - Wikipedia [en.wikipedia.org]
- 14. Umpolung Reactivity of Indole through Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Suzuki cross-coupling reaction between 2-azidoarylboronic pinacolate esters and vinyl triflates to enable the synthesis of [2,3]-fused indole heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity of 2-aryl-2-(3-indolyl)acetohydroxamates against drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
